N-benzyl-8-fluoro-5H-pyrimido[5,4-b]indol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-8-fluoro-5H-pyrimido[5,4-b]indol-4-amine is a complex heterocyclic compound that belongs to the class of pyrimidoindoles. This compound is characterized by the presence of a benzyl group, a fluorine atom, and an indole moiety fused with a pyrimidine ring. The unique structure of this compound makes it an interesting subject for scientific research, particularly in the fields of medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-8-fluoro-5H-pyrimido[5,4-b]indol-4-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Introduction of the Pyrimidine Ring: The indole core is then subjected to cyclization with a suitable pyrimidine precursor, such as a cyanoamidine, under basic conditions to form the pyrimidoindole structure.
Benzylation: The final step involves the benzylation of the nitrogen atom in the indole ring using benzyl bromide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-8-fluoro-5H-pyrimido[5,4-b]indol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) to convert carbonyl groups to alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-benzyl-8-fluoro-5H-pyrimido[5,4-b]indol-4-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a kinase inhibitor, which could be useful in the treatment of cancer and other diseases involving dysregulated kinase activity.
Pharmacology: Research on the compound’s interaction with various biological targets, including receptors and enzymes, to understand its pharmacokinetic and pharmacodynamic properties.
Chemical Biology: The compound is used as a probe to study biological pathways and mechanisms, particularly those involving signal transduction and cell proliferation.
Material Science:
Mechanism of Action
The mechanism of action of N-benzyl-8-fluoro-5H-pyrimido[5,4-b]indol-4-amine involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the ATP-binding site of the kinase, inhibiting its activity and thereby blocking downstream signaling pathways involved in cell proliferation and survival . This inhibition can lead to the suppression of tumor growth and other therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
8-Nitro-5H-pyrimido[5,4-b]indol-4-amine: Similar structure but with a nitro group instead of a fluorine atom.
5-Fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Indole-based compounds with fluorine substitution.
Uniqueness
N-benzyl-8-fluoro-5H-pyrimido[5,4-b]indol-4-amine is unique due to the combination of its benzyl, fluorine, and pyrimidoindole moieties. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
371943-10-1 |
---|---|
Molecular Formula |
C17H13FN4 |
Molecular Weight |
292.31 g/mol |
IUPAC Name |
N-benzyl-8-fluoro-5H-pyrimido[5,4-b]indol-4-amine |
InChI |
InChI=1S/C17H13FN4/c18-12-6-7-14-13(8-12)15-16(22-14)17(21-10-20-15)19-9-11-4-2-1-3-5-11/h1-8,10,22H,9H2,(H,19,20,21) |
InChI Key |
IWXSCAADRHFFDE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC=NC3=C2NC4=C3C=C(C=C4)F |
solubility |
3.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.